molecular formula C21H27N3O B11012925 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11012925
M. Wt: 337.5 g/mol
InChI Key: BZWTZPBVDJZMCF-UHFFFAOYSA-N
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Description

2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a unique combination of a piperidine ring and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenyl group. The final step involves the cyclization to form the pyridazinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .

Scientific Research Applications

2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its combined structural features of both piperidine and pyridazinone rings. This duality allows it to exhibit a broader range of biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(4-phenylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H27N3O/c25-21-15-19-9-5-2-6-10-20(19)22-24(21)16-23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1,3-4,7-8,15,18H,2,5-6,9-14,16H2

InChI Key

BZWTZPBVDJZMCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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